Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

Catalog No.
S1923569
CAS No.
32761-50-5
M.F
C31H41F6P4Rh-
M. Wt
754.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(dimethylphenylphosphine)](2,5-norbornadiene)r...

CAS Number

32761-50-5

Product Name

Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;dimethyl(phenyl)phosphane;rhodium;hexafluorophosphate

Molecular Formula

C31H41F6P4Rh-

Molecular Weight

754.4 g/mol

InChI

InChI=1S/3C8H11P.C7H8.F6P.Rh/c3*1-9(2)8-6-4-3-5-7-8;1-2-7-4-3-6(1)5-7;1-7(2,3,4,5)6;/h3*3-7H,1-2H3;1-4,6-7H,5H2;;/q;;;;-1;

InChI Key

VMMJZDCWYNRZKV-UHFFFAOYSA-N

SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

Canonical SMILES

CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.CP(C)C1=CC=CC=C1.C1C2C=CC1C=C2.F[P-](F)(F)(F)(F)F.[Rh]

The exact mass of the compound Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

[Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate (CAS 32761-50-5) is a specialized, five-coordinate cationic rhodium(I) precatalyst. Unlike standard four-coordinate Schrock-Osborn catalysts, this complex incorporates three electron-rich, sterically compact dimethylphenylphosphine ligands alongside a bidentate 2,5-norbornadiene (nbd) ligand [1]. The resulting highly electron-dense metal center is exceptionally primed for the oxidative addition of hydrogen, making it a potent precursor for generating active rhodium dihydride species such as [H2Rh(PMe2Ph)3(solvent)]+ [2]. Paired with the non-coordinating and hydrolytically stable hexafluorophosphate (PF6-) counterion, this compound offers superior solid-state stability and crystallinity compared to its tetrafluoroborate (BF4-) analogs, making it a preferred choice for advanced homogeneous hydrogenation workflows and solid-state NMR reference standards [3].

Substituting this complex with standard bis-phosphine rhodium catalysts, such as [Rh(nbd)(PPh3)2]PF6, fundamentally alters the catalytic cycle and process outcomes. The presence of a third phosphine ligand in the [Rh(nbd)(PMe2Ph)3]+ cation prevents the formation of standard solvent-stabilized [Rh(PR3)2(S)2]+ intermediates, instead directing the mechanism through highly specific tris-phosphine dihydride species that are critical for the catalytic hydrogenation of challenging substrates like carbon dioxide [1]. Furthermore, substituting the PF6- salt with the BF4- salt can lead to increased hygroscopicity and lower crystalline order, which degrades performance in solid-state 31P NMR studies where a rigid, well-defined lattice is required to resolve complex 103Rh-31P spin-spin couplings [2].

Solid-State Stability and Counterion Non-Coordination

The choice of hexafluorophosphate (PF6-) over tetrafluoroborate (BF4-) significantly impacts the handling and shelf-life of cationic rhodium complexes. PF6- exhibits a larger thermochemical radius (~2.95 Å) and lower Lewis basicity, reducing ion-pairing effects in moderately polar solvents like THF compared to BF4- (~2.32 Å) [1]. This ensures that upon hydrogenation of the norbornadiene ligand, the resulting active species [H2Rh(PMe2Ph)3(solvent)]+ remains fully dissociated from the counterion, maximizing the turnover frequency for small-molecule activation and avoiding moisture-induced degradation during storage [2].

Evidence DimensionCounterion coordination strength and thermochemical radius
Target Compound DataPF6- salt (~2.95 Å, non-coordinating, non-hygroscopic)
Comparator Or BaselineBF4- salt (~2.32 Å, susceptible to tighter ion-pairing and hydrolysis)
Quantified DifferenceEnhanced shelf-life and fully dissociated active catalytic species in THF
ConditionsHomogeneous catalysis in THF at moderate pressures

Buyers scaling up homogeneous hydrogenation reactions should select the PF6- salt to ensure reproducible catalyst activation and avoid moisture-induced degradation during storage.

Formation of Tris-Phosphine Dihydride Intermediates for CO2 Hydrogenation

Standard bis-phosphine catalysts like [Rh(nbd)(PPh3)2]+ are generally inactive for the direct hydrogenation of carbon dioxide to formic acid under mild conditions. In contrast, the [Rh(nbd)(PMe2Ph)3]+ cation undergoes hydrogenation to form the highly electron-rich [H2Rh(PMe2Ph)3(solvent)]+ species. Kinetic studies demonstrate that this specific tris-phosphine intermediate readily inserts CO2 to form a formato complex, enabling CO2 hydrogenation at 50-300 psi with turnover numbers of 10-60 per day at moderate temperatures [1]. The compact nature of the PMe2Ph ligand (cone angle ~122°) is strictly required to accommodate the 5-coordinate geometry [2].

Evidence DimensionCO2 Hydrogenation Turnover Number (TON)
Target Compound Data[Rh(nbd)(PMe2Ph)3]+ (10-60 TON/day)
Comparator Or Baseline[Rh(nbd)(PPh3)2]+ (Negligible activity under identical conditions)
Quantified DifferenceExclusive activation of CO2 due to the electron-rich tris-phosphine dihydride intermediate
ConditionsTHF solution, 50-300 psi H2/CO2, moderate temperature

For researchers developing carbon capture and utilization (CCU) processes, this specific tris-phosphine complex is mandatory to access the correct catalytic intermediate for CO2 insertion.

Crystalline Order for Solid-State 31P NMR Spectroscopy

[Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate is utilized as a reference material for solid-state multiple-spin system NMR studies. The PF6- salt crystallizes with high lattice rigidity, which is essential for resolving the complex spin-spin coupling between the three inequivalent 31P nuclei and the 103Rh nucleus (spin 1/2) across different applied magnetic field strengths (e.g., 4.7 T to 11.7 T) [1]. Less crystalline analogs or crude mixtures fail to provide the sharp resonance lines (linewidths < 50 Hz) required to extract accurate J-coupling tensors [2].

Evidence DimensionSolid-state 31P NMR spectral resolution
Target Compound DataPF6- salt (High crystalline order, sharp multi-spin coupling resolution)
Comparator Or BaselineCrude mixtures or highly hygroscopic salts (Broadened, unresolved signals)
Quantified DifferenceEnables precise extraction of 103Rh-31P coupling constants
ConditionsSolid-state MAS NMR at variable magnetic field strengths

Analytical laboratories require this exact high-purity PF6- salt to calibrate and validate solid-state NMR pulse sequences for complex transition metal-phosphine systems.

Homogeneous Hydrogenation of Carbon Dioxide

Ideal as a precatalyst for generating [H2Rh(PMe2Ph)3(solvent)]+ intermediates, which are uniquely capable of inserting CO2 to produce formic acid under moderate pressures in THF, outperforming standard bis-phosphine rhodium catalysts [1].

Solid-State NMR Reference Standard

Used by analytical facilities to study multiple-spin systems, as the highly crystalline, non-hygroscopic PF6- salt allows for precise measurement of 103Rh-31P spin-spin coupling tensors without signal broadening from lattice disorder [2].

Precursor for Advanced Organometallic Synthesis

Serves as a reliable, shelf-stable starting material for synthesizing other cationic rhodium(I) or rhodium(III) tris-phosphine complexes by cleanly displacing the labile norbornadiene ligand under an H2 atmosphere, avoiding the counterion coordination issues seen with BF4- or halide salts [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 04-14-2024

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